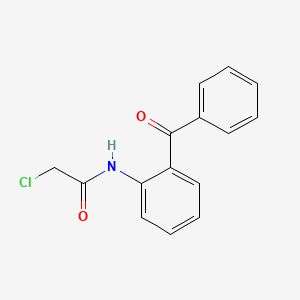

N-(2-benzoylphenyl)-2-chloroacetamide

説明

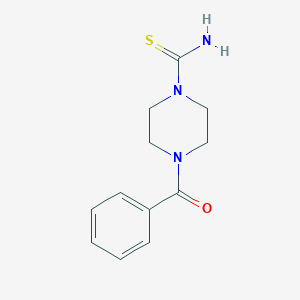

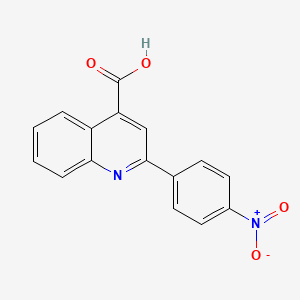

N-(2-benzoylphenyl)-2-chloroacetamide is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It has been identified as a novel series of antidiabetic N-(2-benzoylphenyl)-l-tyrosine derivatives which are potent, selective PPARγ agonists .

Molecular Structure Analysis

The molecular structure of N-(2-benzoylphenyl)-2-chloroacetamide has been investigated using Density Functional Theory (DFT). The geometry of the compound was optimized by the B3LYP method with a 6-311+G (d) basis set . Further details about the molecular structure would require more specific studies.科学的研究の応用

Synthetic Applications

N-(2-Benzoylphenyl)-2-chloroacetamide and its derivatives are frequently used in chemical syntheses. For instance, N,N′-Dibenzyl-2,2′-[(1,3,4-oxadiazole-2,5-diyl)bis(o-phenyleneoxy)]diacetamide was synthesized by reacting 2,5-bis(2-hydroxylphenyl)-1,3,4-oxadiazole with N-benzyl-2-chloroacetamide, showcasing its role in creating complex organic structures (Wei Wang et al., 2008). Additionally, it's used as a building block for synthesizing fused thiazolo[3,2-a]pyrimidinones, indicating its versatility in organic synthesis (B. Janardhan et al., 2014).

Biological and Pharmaceutical Research

In the pharmaceutical field, derivatives of N-(2-benzoylphenyl)-2-chloroacetamide have been identified as potent peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. This discovery has led to the development of potent antihyperglycemic and antihyperlipidemic agents, showcasing the compound's potential in treating conditions like type 2 diabetes (B. Henke et al., 1998). Moreover, its analogues have shown promise in cancer treatment, indicating their potential as anti-tumor and proapoptotic compounds (B. T. Prabhakar et al., 2006).

Material Science and Photovoltaics

N-(2-Benzoylphenyl)-2-chloroacetamide derivatives have also found applications in material sciences. For example, their use in dye-sensitized solar cells (DSSCs) has been explored, with certain compounds showing good light-harvesting efficiency and free energy of electron injection, making them potential candidates for photovoltaic applications (Y. Mary et al., 2020).

作用機序

Target of Action

The primary target of N-(2-benzoylphenyl)-2-chloroacetamide is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a member of the nuclear hormone receptor subfamily of transcription factors . It plays a crucial role in regulating genes involved in insulin action, adipocyte differentiation, lipid metabolism, and inflammation . It is implicated in numerous diseases including obesity, diabetes, atherosclerosis, and cancer .

Mode of Action

N-(2-benzoylphenyl)-2-chloroacetamide interacts with PPARγ as an activator . The activation of PPARγ leads to the modulation of macrophage functions such as proinflammatory activities, and stimulates the uptake of oxidized low-density lipoprotein (x-LDL) . This interaction results in changes in the expression of genes regulated by PPARγ, influencing various metabolic and inflammatory processes .

Biochemical Pathways

The activation of PPARγ by N-(2-benzoylphenyl)-2-chloroacetamide affects several biochemical pathways. These include pathways involved in insulin action, adipocyte differentiation, lipid metabolism, and inflammation . The downstream effects of these pathway alterations include improved insulin sensitivity, changes in fat cell development, altered lipid metabolism, and reduced inflammation .

Pharmacokinetics

The compound’s interaction with pparγ suggests it may have good bioavailability, as pparγ is a nuclear receptor that can be readily accessed by small molecules .

Result of Action

The activation of PPARγ by N-(2-benzoylphenyl)-2-chloroacetamide can lead to a variety of molecular and cellular effects. These include changes in gene expression related to insulin action, adipocyte differentiation, lipid metabolism, and inflammation . These changes can result in improved insulin sensitivity, changes in fat cell development and function, altered lipid metabolism, and reduced inflammation .

特性

IUPAC Name |

N-(2-benzoylphenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c16-10-14(18)17-13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMNRRQRDQNAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366413 | |

| Record name | N-(2-benzoylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828116 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

23207-75-2 | |

| Record name | N-(2-benzoylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1363797.png)

![(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1363804.png)

![2-(4-chlorophenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B1363805.png)

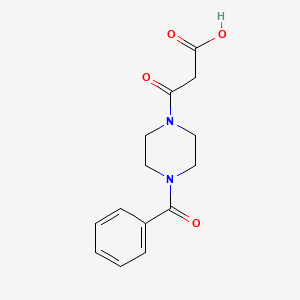

![3-[4-[2-(2-Methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363818.png)

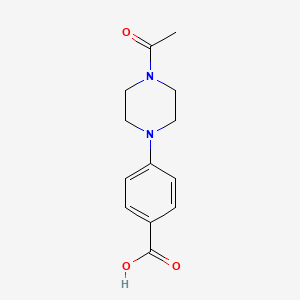

![3-[4-(2-Naphthalen-1-yloxyacetyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363819.png)